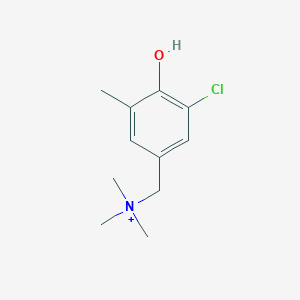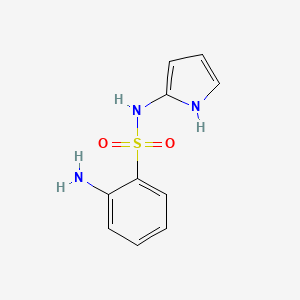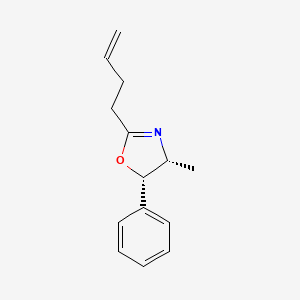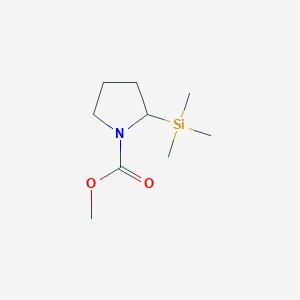![molecular formula C15H14N2O3 B14194868 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- CAS No. 847846-88-2](/img/structure/B14194868.png)
1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a nitropropyl group attached to the indole ring, which can significantly influence its chemical behavior and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional reactions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen or carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitroso or nitro compounds .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism by which 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The nitro group can participate in redox reactions, while the indole ring can interact with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-2-carboxylic acid
- 3-(2-Furanyl)-1H-indole
Comparison: 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- is unique due to the presence of both a nitro group and a furanyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. These functional groups can enhance its reactivity and potential as a pharmacologically active compound .
Eigenschaften
CAS-Nummer |
847846-88-2 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
3-[1-(furan-2-yl)-2-nitropropyl]-1H-indole |
InChI |
InChI=1S/C15H14N2O3/c1-10(17(18)19)15(14-7-4-8-20-14)12-9-16-13-6-3-2-5-11(12)13/h2-10,15-16H,1H3 |
InChI-Schlüssel |
QVTSBJFIWMXIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CO1)C2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
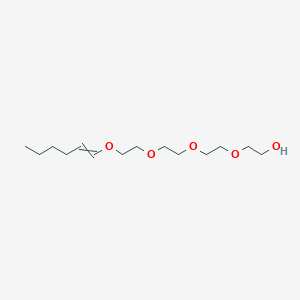
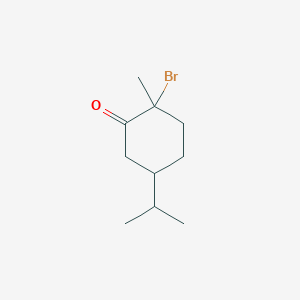
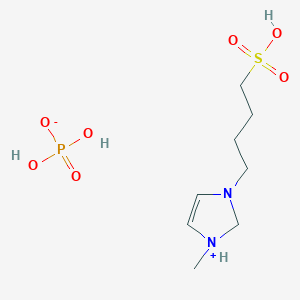
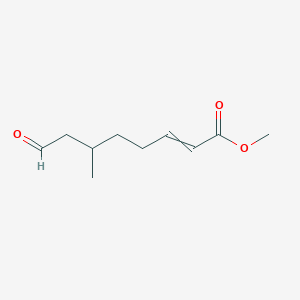
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)

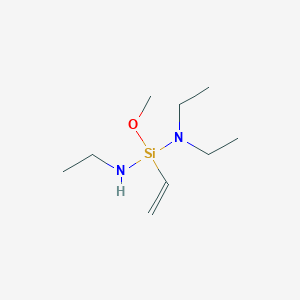
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
